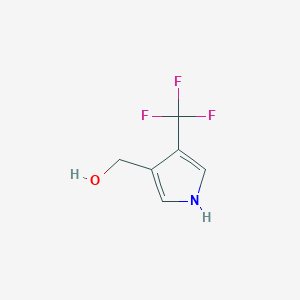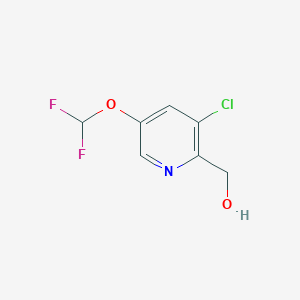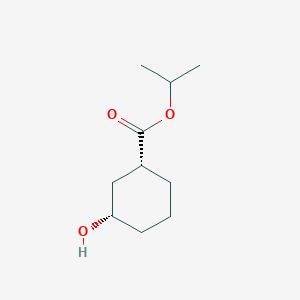![molecular formula C32H36Fe2N2O2 B13035600 1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is a complex organometallic compound. It consists of two ferrocene units connected by a biferrocene bridge, with oxazolyl substituents. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) typically involves the following steps:
Formation of Biferrocene: The initial step involves the coupling of two ferrocene units to form biferrocene. This can be achieved through oxidative coupling reactions using reagents such as iron(III) chloride.
Introduction of Oxazolyl Groups: The oxazolyl groups are introduced through a series of substitution reactions. This involves the reaction of biferrocene with oxazolyl-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ferrocenium salts, while substitution reactions can introduce a variety of functional groups onto the oxazolyl moieties.
科学研究应用
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it a valuable component in the design of new catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including conductive polymers and molecular electronics.
作用机制
The mechanism by which 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) exerts its effects involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile redox agent. Its molecular targets and pathways include:
Electron Transfer: Facilitates electron transfer in redox reactions.
Coordination Chemistry: Acts as a ligand, forming complexes with various metal ions.
相似化合物的比较
Similar Compounds
1,1’'-Biferrocene: Lacks the oxazolyl substituents, making it less versatile in terms of functionalization.
2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene: Contains diphenylphosphino groups instead of oxazolyl groups, leading to different electronic properties and applications.
Uniqueness
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is unique due to the presence of oxazolyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C32H36Fe2N2O2 |
|---|---|
分子量 |
592.3 g/mol |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/t19-,20-;;;;/m1..../s1 |
InChI 键 |
GXRPKVWZOYUEKN-XQHCZWOQSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=N[C@H](CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=NC(CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)

![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)


![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)

![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)



